molecular formula C28H33BrN4O4 B10867601 N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide

N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide

Cat. No.: B10867601
M. Wt: 569.5 g/mol
InChI Key: AMRWYKDSUVMIBJ-UHFFFAOYSA-N
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Description

N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide is a complex organic compound featuring a unique structure that combines a brominated indole core with a dimethoxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Attachment of the Azabicyclo Moiety: The azabicyclo[3.2.1]octane structure is introduced via a nucleophilic substitution reaction, where the azabicyclo compound reacts with the brominated indole.

    Formation of the Hydrazide: The final step involves the condensation of the intermediate with 3,4-dimethoxybenzohydrazide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.

    Substitution: The bromine atom in the indole core can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-diones, while substitution reactions can produce a variety of substituted indoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study various biochemical pathways. Its ability to interact with biological macromolecules makes it a valuable tool in understanding cellular processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide
  • **N’-{(3Z)-5-chloro-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide
  • **N’-{(3Z)-5-fluoro-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide

Uniqueness

The uniqueness of N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide lies in its specific combination of functional groups and structural features. The presence of the bromine atom, the azabicyclo moiety, and the dimethoxybenzohydrazide group all contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C28H33BrN4O4

Molecular Weight

569.5 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]imino-3,4-dimethoxybenzamide

InChI

InChI=1S/C28H33BrN4O4/c1-27(2)12-19-13-28(3,14-27)15-32(19)16-33-21-8-7-18(29)11-20(21)24(26(33)35)30-31-25(34)17-6-9-22(36-4)23(10-17)37-5/h6-11,19,35H,12-16H2,1-5H3

InChI Key

AMRWYKDSUVMIBJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2CN3C4=C(C=C(C=C4)Br)C(=C3O)N=NC(=O)C5=CC(=C(C=C5)OC)OC)C)C

Origin of Product

United States

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